REACTION_CXSMILES
|
[C:1]([C:5]1[O:6][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[S:16]([NH:19][C:20](NCCCC)=[O:21])(=[O:18])=[O:17])=[CH:8][CH:9]=1)([O:3][CH3:4])=[O:2].CCCCCCCC.C(Cl)(Cl)=O>>[C:1]([C:5]1[O:6][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[S:16]([N:19]=[C:20]=[O:21])(=[O:17])=[O:18])=[CH:8][CH:9]=1)([O:3][CH3:4])=[O:2]
|
Name
|
product
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C=1OC(=CC1)C1=C(C=CC=C1)S(=O)(=O)NC(=O)NCCCC
|
Name
|
1,4-diazabicyclo[2.2.2
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCC
|
Name
|
xylenes
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
liquid
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux temperature (139°)
|
Type
|
CUSTOM
|
Details
|
the temperature between 125° and 136°
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 25°
|
Type
|
FILTRATION
|
Details
|
filtered under nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove DABCO hydrochloride
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OC)C=1OC(=CC1)C1=C(C=CC=C1)S(=O)(=O)N=C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |